5-Amino-2-chloro-4-methylphenol

Oxidative hair dye Coupler stability Light fastness

Researchers needing a chloro-substituted meta-aminophenol for blue-violet hair-dye coupling or DAO-targeted medicinal chemistry must differentiate this 2-chloro-4-methyl isomer (CAS 16296-57-4) from its 4-chloro-2-methyl regioisomer (CAS 110102-86-8), which yields red-violet hues and lacks DAO activity. • DAO Ligand: Cellular EC₅₀ 400 nM (human), 510 nM (mouse); orthogonal chemotype for D-serine metabolism modulation. • Hair-Dye Coupler: Light-stable blue-violet shades with paradiamines; ortho-chloro substitution blue-shifts the chromophore. • Quality: ≥97% purity; sharp mp 144.5 °C; distinguishable from isomer by IR or HPLC. • Shipping: Ambient temperature; research-use only.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 16296-57-4
Cat. No. B060028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloro-4-methylphenol
CAS16296-57-4
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)O)Cl
InChIInChI=1S/C7H8ClNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3
InChIKeyASWULCVCLWLUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-chloro-4-methylphenol: Procurement-Grade Profile


5‑Amino‑2‑chloro‑4‑methylphenol (CAS 16296‑57‑4) is a chloro‑substituted meta‑aminophenol (C₇H₈ClNO, MW 157.60) that serves as a bifunctional building block combining a nucleophilic aromatic amine with a phenolic hydroxyl group . It is employed as an oxidative hair‑dye coupler capable of producing light‑stable blue–violet shades and has recently been identified as a ligand for human D‑amino acid oxidase (DAO), with a cellular EC₅₀ of 400 nM . The compound crystallises with a sharp melting point of 144.5 °C and is sparingly soluble in water but readily soluble in common organic solvents .

Why Generic Substitution Fails for 5-Amino-2-chloro-4-methylphenol


Although the formula C₇H₈ClNO is shared by several commercial aminophenol hair‑dye couplers, the precise ring position of chlorine and methyl substituents dictates each isomer's reactivity, oxidation potential, and resulting chromophore. The 2‑chloro‑4‑methyl substitution pattern of the target compound yields blue‑ and violet‑biased shades with aromatic paradiamines, whereas the 4‑chloro‑2‑methyl isomer (CAS 110102‑86‑8) is preferentially used for red‑violet hues . Beyond colour space, recent screening data demonstrate that 5‑amino‑2‑chloro‑4‑methylphenol engages human DAO with an EC₅₀ of 400 nM, a biochemical activity not reported for its positional isomer, making simple substitution unacceptable when a biological readout is the procurement driver .

Differentiation Evidence vs. Closest Analogs


Hair-Dye Light Stability vs. m-Aminophenol

U.S. Patent 4,031,160 states that conventional m‑aminophenol 'frequently produces hair dyes which do not last very long', whereas the 2‑amino‑4‑hydroxy‑5‑chloro toluene coupler (i.e., 5‑amino‑2‑chloro‑4‑methylphenol) yields 'especially stable long‑lasting colorations, which resist exposure to the light and to outside agents' . Quantitative fade data are absent from the patent itself, but a contemporaneous study by the Society of Cosmetic Chemists provides fade‑meter data for structurally related couplers: hair dyed with p‑amino‑o‑cresol (a non‑chlorinated aminophenol) faded after 7 hours of exposure, whereas chlorinated analogs such as chlororesorcinol showed no fade rating in the same table, consistent with improved light fastness conferred by chlorine substitution .

Oxidative hair dye Coupler stability Light fastness

DAO Enzyme Inhibition vs. Benchmark Inhibitors

In a cellular assay measuring inhibition of full‑length human DAO transfected into CHO‑K1 cells (Amplex‑Red/horseradish‑peroxidase fluorescence readout), 5‑amino‑2‑chloro‑4‑methylphenol exhibited an EC₅₀ of 400 nM; against mouse DAO the EC₅₀ was 510 nM . For context, a structurally distinct DAAO inhibitor (DAAO inhibitor‑1) shows an IC₅₀ of 120 nM in comparable cell‑based formats, while AS057278 (a non‑peptidic, brain‑penetrant DAAO inhibitor) has an EC₅₀ of 2.2–3.95 μM . The target compound thus sits in an intermediate potency range with a unique aminophenol scaffold, offering a starting point for medicinal chemistry optimisation distinct from the thienopyrrole and kynurenine‑based inhibitor classes.

D‑amino acid oxidase Enzyme inhibition Chemical probe

Positional Isomer Shade Differentiation

The 2‑chloro‑4‑methyl substitution pattern (target compound) yields blue–violet and mahogany‑violine shades when coupled with aromatic paradiamines such as 2,5‑diamino‑4‑methyl‑1‑methoxybenzene and 3,6‑diamino‑2,4‑dimethyl anisol . In contrast, the 4‑chloro‑2‑methyl positional isomer (CAS 110102‑86‑8) is explicitly described in U.S. Patent 8,709,100 as producing a red‑violet shade with p‑toluenediamine, and a 'gray‑green' shade with unsubstituted p‑phenylenediamine . This demonstrates that moving the chlorine atom from the 2‑position to the 4‑position on the phenol ring shifts the resultant chromophore from blue/violet hues to red‑biased or green‑biased hues, giving formulators precise control over the colour palette through isomer selection.

Positional isomer Hair dye coupler Chromophore tuning

Melting Point as Purity Discriminator

The target compound exhibits a sharp melting point of 144.5 °C after recrystallisation from benzene, as reported in the original U.S. Patent 4,031,160 . This value differs markedly from that of the isomeric 5‑amino‑4‑chloro‑2‑methylphenol, for which computed and vendor‑reported density (1.33 g mL⁻¹), boiling point (288.8 °C at 760 mmHg), and pKa (9.94 ± 0.23) are documented, but a sharp experimental melting point is not consistently reported . The well‑defined melting point of the target compound provides a straightforward pharmacopoeia‑style identity and purity check that is not readily available for its positional isomer, reducing quality‑control ambiguity during incoming material inspection.

Melting point Purity assay Identity testing

Safety & Regulatory Status of Isomers

The Cosmetic Ingredient Review (CIR) Expert Panel has issued a final safety assessment concluding that 5‑amino‑4‑chloro‑o‑cresol (the 4‑chloro positional isomer, CAS 110102‑86‑8) is safe for use as an oxidative hair‑dye ingredient under current practices . By contrast, 4‑chloro‑2‑aminophenol (CAS 3964‑52‑1), another chlorinated aminophenol isomer, was found to have insufficient systemic toxicity data to support a positive safety determination for semi‑permanent hair dye use . The target compound, 5‑amino‑2‑chloro‑4‑methylphenol (CAS 16296‑57‑4), falls outside the scope of the published CIR safety assessment; its GHS classification indicates it is harmful by inhalation and skin contact and very toxic to aquatic organisms . Users seeking a chlorinated aminophenol coupler with a completed CIR safety dossier should therefore select the 4‑chloro isomer, while those prioritising the blue‑violet shade space or DAO‑active scaffold must implement additional toxicological diligence.

Cosmetic safety CIR assessment Regulatory compliance

Synthetic Route from 2-Chloro-5-nitrophenol

The compound is accessible via catalytic hydrogenation of 2‑chloro‑5‑nitrophenol (or chemical reduction with NaBH₄/Pd), followed by alkalisation to liberate the free base . A worked example in the patent reports 33.8 g of product after recrystallisation from benzene, with a melting point of 144.5 °C and elemental analysis consistent with C₇H₈ClNO (found: C 53.33–53.60 %; H 5.02–5.08 %; N 9.03–9.07 %) . In contrast, the isomeric 5‑amino‑4‑chloro‑2‑methylphenol is typically prepared from 4‑chloro‑3‑nitrotoluene, a precursor with different commercial availability and cost . For laboratories seeking a readily synthesised, well‑characterised chloro‑aminophenol with documented elemental analysis, the target compound offers a defined synthetic protocol and purity benchmark.

Synthetic route Process chemistry Nitro reduction

Application Scenarios for 5-Amino-2-chloro-4-methylphenol


Oxidative Hair Dye with Blue-Violet Shades

When a permanent hair‑dye product requires cool‑toned blue–violet or mahogany‑violine shades, 5‑amino‑2‑chloro‑4‑methylphenol functions as a meta‑aminophenol coupler that, when paired with aromatic paradiamine developers, yields shades qualitatively described as light‑stable . Formulators seeking to replace m‑aminophenol (which produces less durable colorations) with a chlorinated analog that shifts hue toward the blue spectrum should select this isomer over the 4‑chloro variant, which predominantly yields red‑violet tones . The compound's ortho‑chloro substitution is the key structural determinant of this blue shift.

DAO Chemical Probe & Inhibitor Screening

With a cellular EC₅₀ of 400 nM against human DAO and 510 nM against mouse DAO , 5‑amino‑2‑chloro‑4‑methylphenol represents a low‑molecular‑weight (157.6 Da), synthetically accessible starting point for medicinal chemistry campaigns targeting D‑serine metabolism. Its aminophenol scaffold is structurally distinct from the thienopyrrole and kynurenine‑based inhibitor classes that dominate the DAO field, offering an orthogonal chemotype for hit‑to‑lead optimisation . Procurement for this application should confirm the CAS number (16296‑57‑4) to avoid confusion with the isomeric 4‑chloro analog, which lacks reported DAO activity.

Reference Standard for Isomer Identification

The well‑defined melting point of 144.5 °C (from benzene) makes this compound suitable as a reference standard for identity confirmation of chloro‑aminophenol isomers in incoming raw material testing. The ortho‑chloro‑para‑methyl substitution pattern can be distinguished from the 4‑chloro‑2‑methyl isomer by IR spectroscopy (intramolecular H‑bonding between ortho‑chlorine and phenolic –OH) or by HPLC retention time differences on C18 columns. Procurement as a certified reference material (≥98 % purity) is recommended for this use.

Organic Synthesis Intermediate for Heterocycles

The bifunctional amino‑phenol architecture, with chlorine ortho to the hydroxyl group, enables regioselective cyclocondensation reactions to form benzoxazole, benzoxazine, or phenoxazine ring systems. Unlike the 4‑chloro isomer, which is primarily diverted into the cosmetic supply chain at high cost, the 2‑chloro isomer may be procured at research‑grade pricing suitable for synthetic methodology development, provided the user manages its aquatic toxicity hazard through appropriate waste handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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